N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,11-Dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine is a compound with a complex molecular structure, often used in various scientific research applications
Vorbereitungsmethoden
The synthesis of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with dimethylamine under specific reaction conditions. The process typically requires the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(6,11-Dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6,11-Dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(6,11-Dihydrobenzocbenzothiepin-11-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
- 1-(6,11-Dihydrobenzo cbenzothiepin-11-yl)-4-(2-ethoxyethyl)piperazine : This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
- 3-(6,11-Dihydrobenzo cbenzothiepin-11-yl)propyl-dimethylazanium chloride : Another related compound with variations in its side chains and functional groups .
The uniqueness of 1-(6,11-dihydrobenzoc
Eigenschaften
Molekularformel |
C17H19NS |
---|---|
Molekulargewicht |
269.4g/mol |
IUPAC-Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H19NS/c1-18(2)11-16-14-8-4-3-7-13(14)12-19-17-10-6-5-9-15(16)17/h3-10,16H,11-12H2,1-2H3 |
InChI-Schlüssel |
ICVCJRXWYDUPFT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Kanonische SMILES |
CN(C)CC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.